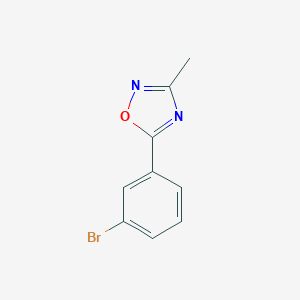

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJCGTZYHFBZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599340 | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160377-58-2 | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160377-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its prevalence stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] The rigid, planar structure of the oxadiazole core allows it to act as a versatile scaffold, positioning substituents in well-defined spatial orientations to interact with biological targets. Compounds featuring this moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive technical overview of a specific, valuable analogue: 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The presence of the bromophenyl group offers a key vector for further synthetic elaboration via cross-coupling reactions, making it a valuable intermediate for library synthesis in drug discovery programs.

Part 1: Synthesis Methodology

The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the [4+1] cycloaddition approach, which involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[3][4] This strategy provides excellent control over the substitution pattern at the C3 and C5 positions of the heterocyclic ring.

Proposed Synthetic Pathway

To achieve the target molecule, 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, the logical synthetic disconnection involves reacting acetamidoxime with an activated form of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The acetamidoxime provides the N-C-N fragment (for the C3-methyl portion), while the 3-bromobenzoyl chloride supplies the C-O fragment (for the C5-bromophenyl portion). The reaction proceeds via an O-acyl amidoxime intermediate, which then undergoes thermal or base-mediated cyclization to yield the final product.

Caption: Synthetic workflow for 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the comprehensive characterization outlined in Part 2.

Step 1: O-Acylation of Acetamidoxime

-

To a stirred solution of acetamidoxime (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C under a nitrogen atmosphere, add 3-bromobenzoyl chloride (1.05 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Expert Insight: Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl byproduct, driving the acylation forward. Performing the addition at 0 °C helps to control the exothermic reaction.

-

Step 2: Cyclodehydration to 1,2,4-Oxadiazole

-

Upon completion of the acylation, heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. This promotes the cyclodehydration of the O-acyl amidoxime intermediate.[5]

-

Cool the mixture to room temperature and pour it into ice-cold water (20 volumes).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Expert Insight: The thermal cyclization is a common and effective method. Alternatively, bases like tetrabutylammonium fluoride (TBAF) can facilitate cyclization at room temperature in some systems.[5] The aqueous workup is critical for removing pyridine and other water-soluble impurities.

-

Step 3: Purification

-

Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole as a solid.

Part 2: Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they validate the identity and purity of the synthesized molecule.

Caption: Workflow for the structural elucidation of the synthesized compound.

Spectroscopic Data Analysis & Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information on the number and electronic environment of protons. For 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, the expected signals are:

-

Aromatic Region (δ 7.4-8.4 ppm): Four protons corresponding to the 3-bromophenyl ring. Due to the substitution pattern, a complex multiplet is expected: a triplet around δ 7.4-7.6 ppm (H5'), a doublet of doublets around δ 7.8-8.0 ppm (H6'), a doublet of doublets around δ 8.1-8.3 ppm (H4'), and a triplet (or narrow multiplet) around δ 8.3-8.4 ppm (H2').

-

Aliphatic Region (δ ~2.6 ppm): A sharp singlet integrating to three protons, characteristic of the methyl group at the C3 position.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique maps the carbon framework of the molecule.

-

Heterocyclic Carbons: Two distinct quaternary carbon signals are expected at low field, corresponding to C3 (δ ~168 ppm) and C5 (δ ~175 ppm) of the oxadiazole ring.[7][8]

-

Aromatic Carbons: Six signals are expected. The carbon bearing the bromine (C3') will appear around δ 122-124 ppm. The other aromatic carbons will resonate between δ 125-138 ppm.

-

Aliphatic Carbon: A single signal at high field (δ ~12-15 ppm) corresponds to the methyl group carbon.

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

~1615 cm⁻¹: C=N stretching vibration, characteristic of the oxadiazole ring.[9]

-

~1570 cm⁻¹ & ~1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250-1020 cm⁻¹: C-O-C stretching vibrations within the heterocyclic ring.[9]

-

~3080 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key diagnostic feature will be a pair of peaks of almost equal intensity, separated by 2 m/z units. This is the classic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br).[10][11][12] For C₉H₇BrN₂O, the expected peaks would be at m/z ≈ 238 and 240.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula. Calculated (Calcd.) for C₉H₇⁷⁹BrN₂O [M+H]⁺: 238.98146; Found should be within ±5 ppm.

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.35 (t, 1H), ~8.15 (d, 1H), ~7.85 (d, 1H), ~7.50 (t, 1H), ~2.60 (s, 3H) |

| ¹³C NMR | Chemical Shift (δ) | ~175 (C5), ~168 (C3), 138-122 (Aromatic C), ~12 (CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~1615 (C=N), ~1250 (C-O-C), ~780 (C-Br) |

| Mass Spec. | m/z | ~238 and ~240 (M⁺, M⁺+2, ~1:1 ratio) |

| HRMS | Exact Mass [M+H]⁺ | Calculated for C₉H₈⁷⁹BrN₂O: 238.98146 |

| Melting Point | °C | Expected to be a sharp melting solid. |

References

- BenchChem. (2025).

-

Pimerzin, A., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Darandale, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Sidneva, E., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). [Link]

-

IRIS UniPA. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Pace, A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]

-

PubChem. (n.d.). 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole. [Link]

-

ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Link]

-

Patel, P. (n.d.). 1,2,4-Oxadiazoles: Biological Activity, Synthetic Aspects, Reaction Mechanism and Spectral Discussion. Medimops. [Link]

-

Saczewski, F., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Głowacka, I. E., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC). [Link]

-

ResearchGate. (n.d.). Key intermediates in the synthesis of new 5-phenyl-1,3,4-oxadiazoles.... [Link]

-

Ghorab, M. M., et al. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PubMed Central (PMC). [Link]

-

Al-Ghorbani, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. National Institutes of Health (NIH). [Link]

-

PubChemLite. (n.d.). 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole. [Link]

-

SpectraBase. (n.d.). 5-(3-bromophenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

-

SciSpace. (n.d.). 13 C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

-

Al-Abdullah, E. S., et al. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central (PMC). [Link]

-

ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

Khan, I., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. MDPI. [Link]

-

Filatov, A. A., et al. (n.d.). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. National Institutes of Health (NIH). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere for amide and ester functionalities. This five-membered heterocycle is a privileged scaffold, frequently incorporated into novel therapeutic agents due to its favorable metabolic stability and diverse biological activities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Within this important class of compounds, 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole emerges as a molecule of significant interest. The presence of a bromine atom on the phenyl ring offers a strategic handle for further synthetic modifications through various cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery and development. The methyl group at the 3-position further influences the molecule's electronic and steric profile, which can be fine-tuned for optimal target engagement.

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug development programs.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | |

| Molecular Weight | 239.07 g/mol | |

| CAS Number | 160377-58-2 | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, ethyl acetate, and chloroform.[4] Aryl-substituted oxadiazoles generally exhibit lower aqueous solubility.[5] | |

| Predicted logP | 3.1 | |

| pKa | Data not available |

Synthesis and Structural Elucidation: An Experimental Framework

Proposed Synthetic Pathway

The synthesis of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole can be logically achieved through the reaction of acetamidoxime with 3-bromobenzoic acid.

Caption: Proposed synthetic route to 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.

1. Acylation of Acetamidoxime:

-

Rationale: This initial step forms the key O-acylamidoxime intermediate. The choice of coupling agent is critical for efficient activation of the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly employed for this purpose.

-

Procedure:

-

To a solution of 3-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 eq) and a catalytic amount of an activating agent like 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add acetamidoxime (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

2. Cyclodehydration to form the 1,2,4-Oxadiazole Ring:

-

Rationale: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. This step is typically promoted by heat or an acid catalyst.

-

Procedure:

-

Upon completion of the acylation step (as indicated by TLC), the reaction mixture containing the intermediate is heated to reflux. The optimal temperature and time will depend on the solvent used.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be heated neat or in a high-boiling solvent (e.g., toluene, xylene) to facilitate cyclization.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

3. Purification:

-

Rationale: Purification is essential to isolate the target compound from any unreacted starting materials, byproducts, and residual reagents.

-

Procedure:

-

The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

-

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of the synthesized compound. While experimental spectra for the title compound are not available, the expected key signals can be predicted based on the analysis of closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide characteristic signals for the aromatic protons of the 3-bromophenyl ring and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the two carbons of the oxadiazole ring, the carbons of the bromophenyl ring, and the methyl carbon. The chemical shifts of the oxadiazole carbons are particularly diagnostic of the ring system.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed under electron impact (EI) or electrospray ionization (ESI) can provide further structural information. A characteristic fragmentation of the 1,2,4-oxadiazole ring involves cleavage of the N-O bond.

Conclusion and Future Directions

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through well-established synthetic methodologies, and its structure can be readily functionalized to explore structure-activity relationships. The physicochemical properties, while not fully experimentally determined in the public domain, can be reasonably predicted based on the behavior of analogous compounds.

Future research should focus on the experimental determination of the complete physicochemical profile of this compound, including its melting point, solubility in various pharmaceutically relevant solvents, and pKa. Furthermore, the exploration of its biological activity across a range of therapeutic targets is warranted, given the proven potential of the 1,2,4-oxadiazole core. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole and its derivatives.

References

-

A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC - NIH. (2020-12-09). Available at: [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08). Available at: [Link]

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. The... ResearchGate. Available at: [Link]

-

Facile synthesis of 3-amino-5-aryl -1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cyclization. Available at: [Link]

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i. University of Pretoria. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]

-

Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. (2023-11-17). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10). Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Key intermediates in the synthesis of new 5-phenyl-1,3,4-oxadiazoles... ResearchGate. Available at: [Link]

-

3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole. PubChem. Available at: [Link]

-

5-(3-bromophenyl)-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Available at: [Link]

-

Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities. A Comprehensive Review. Available at: [Link]

-

A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024-05-30). Available at: [Link]

Sources

- 1. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its unique bioisosteric properties and a broad spectrum of pharmacological activities.[1][2] This five-membered heterocycle serves as a versatile framework in the design of novel therapeutics, acting as a metabolically stable surrogate for ester and amide functionalities.[3] This guide provides a comprehensive technical overview of a specific analogue, 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a compound of interest for further investigation in drug discovery programs. We will delve into its chemical identity, plausible synthetic routes based on established methodologies, and its potential as a pharmacologically active agent.

Compound Identification and Properties

Chemical Identity:

-

Systematic IUPAC Name: 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole

-

CAS Number: 160377-58-2[4]

-

Molecular Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol

Physicochemical Properties (Predicted):

| Property | Value |

| LogP | 3.1 |

| Topological Polar Surface Area (TPSA) | 38.9 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bond Count | 1 |

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

Synthesis of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in the scientific literature. The most prevalent and versatile methods involve the cyclization of an O-acyl amidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.[5] Below are two logical and scientifically sound synthetic pathways for the preparation of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Synthetic Pathway A: From Acetamidoxime and 3-Bromobenzoyl Chloride

This approach involves the acylation of a simple amidoxime, acetamidoxime, with the commercially available 3-bromobenzoyl chloride. The resulting O-acyl amidoxime intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the target 1,2,4-oxadiazole.

Workflow Diagram:

Caption: Synthetic route starting from acetamidoxime.

Experimental Protocol:

-

Acylation: To a solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, THF, or DCM) cooled to 0 °C, add 3-bromobenzoyl chloride (1.05 eq) dropwise.[6] The reaction mixture is stirred at room temperature until the consumption of the starting material is observed by TLC.

-

Work-up and Isolation of Intermediate (Optional): The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-(3-bromobenzoyl)acetamidoxime. This intermediate can be purified by column chromatography or used directly in the next step.

-

Cyclodehydration: The O-acyl amidoxime intermediate is dissolved in a high-boiling point solvent such as toluene or xylene and heated to reflux. Alternatively, cyclization can be promoted by the addition of a base (e.g., potassium carbonate) or a dehydrating agent at room temperature or with gentle heating.[7]

-

Purification: The final product is purified from the reaction mixture by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthetic Pathway B: From 3-Bromobenzamidoxime and Acetic Anhydride

This alternative pathway involves the preparation of 3-bromobenzamidoxime from 3-bromobenzonitrile, followed by its acylation with acetic anhydride and subsequent cyclization.

Workflow Diagram:

Caption: Synthetic route starting from 3-bromobenzonitrile.

Experimental Protocol:

-

Preparation of 3-Bromobenzamidoxime: A mixture of 3-bromobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base (e.g., sodium carbonate or triethylamine, 2.0 eq) in a protic solvent like ethanol is heated to reflux until the nitrile is consumed (monitored by TLC). The resulting amidoxime is isolated by precipitation upon cooling and addition of water, followed by filtration.

-

Acylation and Cyclodehydration: The 3-bromobenzamidoxime (1.0 eq) is treated with an excess of acetic anhydride (2-3 eq).[8] The reaction mixture is heated, often under reflux, to facilitate both the acylation and the subsequent cyclodehydration in a one-pot manner.

-

Purification: Upon completion of the reaction, the excess acetic anhydride is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (around δ 2.4-2.6 ppm) and a complex multiplet pattern for the four aromatic protons of the 3-bromophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the two carbons of the oxadiazole ring, and the six carbons of the bromophenyl ring. The chemical shifts of the oxadiazole ring carbons are characteristic of this heterocycle.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N stretching vibration of the oxadiazole ring (typically in the region of 1600-1650 cm⁻¹) and the C-O-N stretching vibrations.[10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The introduction of a bromophenyl group offers a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Bromo-substituted heterocyclic compounds have demonstrated a wide range of pharmacological activities.[11][12] Specifically, derivatives of 1,2,4-oxadiazole have been investigated for their potential as:

-

Anticancer Agents: Many 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[13]

-

Anti-inflammatory Agents: The oxadiazole scaffold has been incorporated into molecules designed to have anti-inflammatory properties.

-

Antimicrobial Agents: The structural features of 1,2,4-oxadiazoles make them attractive candidates for the development of new antibacterial and antifungal agents.

-

Enzyme Inhibitors: The rigid framework of the oxadiazole ring is suitable for designing specific enzyme inhibitors.[1]

The title compound, 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, represents a valuable starting point for the exploration of these and other therapeutic areas. Its synthesis and biological evaluation could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This technical guide has provided a detailed overview of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, including its identification, plausible and detailed synthetic methodologies, and a discussion of its potential in the field of drug discovery. The synthetic routes presented are based on well-established and reliable chemical transformations for the construction of the 1,2,4-oxadiazole ring system. The information contained herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications. Further experimental work is warranted to confirm the proposed synthetic pathways and to fully elucidate the pharmacological profile of this promising molecule.

References

-

A REVIEW OF PHARMACOLOGICAL ACTIVITIES OF[1][7][11]-OXADIAZOLES. (n.d.). eJManager. Retrieved January 13, 2026, from [Link]

-

Baykov, S., et al. (2017). A one-pot ambient-temperature procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids under superbase-promoted conditions is reported. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved January 13, 2026, from [Link]

- Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840.

-

Husain, A., et al. (2008). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Retrieved January 13, 2026, from [Link]

-

Tiwari, A. K., et al. (2021). Synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles-a review. ResearchGate. Retrieved January 13, 2026, from [Link]

- Wang, Y., et al. (2019).

- Cheng, G., et al. (2017). Exploiting the energetic potential of 1,2,4-oxadiazole derivatives: combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities. Dalton Transactions, 46(40), 13835-13842.

-

Polothi, R., et al. (2019). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. Retrieved January 13, 2026, from [Link]

- Mironovich, L. M., & Vasilevsky, S. F. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2528-2534.

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved January 13, 2026, from [Link]

- Ağar, H. (2000). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 38(11), 939-942.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2022). Journal of the Indian Chemical Society, 99(11), 100742.

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- D'Anna, F., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 376-395.

-

5-(4-bromophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

- Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2012). Organic Syntheses, 89, 418.

-

Syntheses of Medicinal Compounds. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

- Novel preparation method for bromhexine hydrochloride. (2012). Google Patents.

- Process for the direct acetylation of aromatic amines. (1985). Google Patents.

-

3-Bromobenzoyl chloride. (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

-

The reaction of sydnones with bromine in acetic anhydride revisited: A new route to 5-substituted-3-aryl-1,3,4-oxadiazol-2(3H)-ones from N-aryl-N-bromocarbonylhydrazines. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. ejmanager.com [ejmanager.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromobenzoyl chloride 98 1711-09-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. journalspub.com [journalspub.com]

- 11. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

A Technical Guide to the Spectroscopic Characterization of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

This technical guide provides a detailed analysis of the spectroscopic data for 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a member of the 1,2,4-oxadiazole class, this molecule is recognized for its role as a bioisostere for amide and ester groups, potentially enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1] The presence of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through cross-coupling reactions, making it a valuable building block in the synthesis of diverse chemical libraries.[1]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth predicted spectroscopic data (NMR, IR, and Mass Spectrometry), interpretation, and standardized protocols for experimental acquisition. The presented data is based on established principles of spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Key Features

The structure of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole incorporates a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] This core is substituted at the 3-position with a methyl group and at the 5-position with a 3-bromophenyl group.

Diagram: Molecular Structure of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Caption: Molecular structure of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | t, J ≈ 1.8 Hz | 1H | Ar-H (H-2') |

| ~8.00 | ddd, J ≈ 7.9, 1.8, 1.0 Hz | 1H | Ar-H (H-6') |

| ~7.70 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4') |

| ~7.40 | t, J ≈ 7.9 Hz | 1H | Ar-H (H-5') |

| ~2.50 | s | 3H | -CH₃ |

Expertise & Experience: The predicted chemical shifts for the aromatic protons are based on the substituent effects of the bromine atom and the 1,2,4-oxadiazole ring. The bromine atom is an ortho, para-directing deactivator, which influences the electron density and thus the chemical shifts of the adjacent protons. The proton at the 2'-position is expected to be the most downfield due to its proximity to the electronegative oxadiazole ring and meta-relationship to the bromine. The methyl protons are expected to appear as a singlet in the typical aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=N (Oxadiazole, C5) |

| ~168.0 | C=N (Oxadiazole, C3) |

| ~136.0 | Ar-C (C-3') |

| ~133.0 | Ar-C (C-1') |

| ~130.5 | Ar-CH (C-5') |

| ~129.0 | Ar-CH (C-6') |

| ~125.0 | Ar-CH (C-2') |

| ~123.0 | Ar-C (C-4') |

| ~12.0 | -CH₃ |

Expertise & Experience: The chemical shifts of the oxadiazole ring carbons are predicted based on values reported for similar 1,2,4-oxadiazole derivatives.[3] The carbon attached to the bromine (C-3') will be significantly influenced by the halogen's electronegativity and is expected to be in the 120-125 ppm range. The remaining aromatic carbon signals are assigned based on standard substituent chemical shift increments.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1610, 1580, 1470 | Strong to Medium | C=C and C=N stretching (Aromatic and Oxadiazole rings) |

| ~1450 | Medium | -CH₃ bending |

| ~1380 | Medium | C-N stretching |

| ~1070 | Strong | N-O stretching (Oxadiazole ring) |

| ~880, 790 | Strong | C-H out-of-plane bending (Aromatic) |

| ~700-600 | Medium to Strong | C-Br stretch |

Expertise & Experience: The characteristic stretches for the 1,2,4-oxadiazole ring, particularly the C=N and N-O vibrations, are key diagnostic peaks.[4] The presence of the aromatic ring will give rise to typical C-H and C=C stretching and bending vibrations. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Intensity (%) | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 183/185 | Medium | [M - C₂H₃N]⁺ |

| 155/157 | Medium | [C₆H₄BrCO]⁺ |

| 104 | High | [C₆H₄Br]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

| 42 | High | [C₂H₃N]⁺ |

Trustworthiness: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio for all bromine-containing fragments. The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[5][6]

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathway for 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole under EI-MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data presented in this guide.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole (~10-20 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

500 MHz NMR Spectrometer

Procedure:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).

-

Process the ¹³C spectrum similarly to the ¹H spectrum.

Protocol 2: IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole (~1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Grind ~100 mg of KBr to a fine powder using a clean, dry mortar and pestle.

-

Add ~1-2 mg of the compound to the KBr and grind the mixture thoroughly to ensure a homogenous sample.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and labeling the significant peaks.

Protocol 3: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole (~0.1 mg)

-

Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe.

Procedure:

-

Prepare a dilute solution of the compound in a suitable volatile solvent.

-

If using GC-MS, inject a small volume of the solution into the GC. The compound will be separated and then introduced into the mass spectrometer.

-

Alternatively, using a direct insertion probe, place a small amount of the solid sample on the probe tip and insert it into the ion source.

-

Acquire the mass spectrum using an electron ionization energy of 70 eV over a mass range of m/z 40-500.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Note the isotopic pattern for bromine-containing fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic overview of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The detailed analysis of predicted NMR, IR, and Mass Spectrometry data, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer standardized methods for the empirical validation of this data. This guide is intended to support the research and development efforts of scientists working with this and related heterocyclic scaffolds.

References

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry. Available at: [Link]

-

PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

PubMed Central. (n.d.). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journalspub.com [journalspub.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Introduction: Contextualizing the Investigation

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1][2] These derivatives have demonstrated a wide array of pharmacological activities.[3][4] The subject of this guide, 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, is a small molecule featuring this core structure. Its basic physicochemical properties are foundational to this analysis.[5]

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O[5] |

| Molecular Weight | 239.07 g/mol [5] |

| Appearance | Solid[5] |

For any potential therapeutic candidate, a thorough understanding of its solubility and stability is not merely a regulatory formality but a cornerstone of successful drug development. These properties dictate bioavailability, inform formulation strategies, determine shelf-life, and ensure patient safety and efficacy.[6][7] This guide provides a comprehensive framework for elucidating the solubility and stability profiles of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole, grounded in established scientific principles and regulatory expectations.

Part 1: Comprehensive Solubility Profiling

1.1. The Rationale: Why Solubility Governs Drug Potential

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. A compound must dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and challenges in developing viable dosage forms.[8][9] Therefore, early and accurate characterization of a compound's solubility is paramount. This involves assessing both its kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) diluted into an aqueous buffer. It's a high-throughput method ideal for early-stage discovery to quickly rank compounds.[8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the "gold standard" for this measurement, providing definitive data crucial for pre-formulation and regulatory submissions.[10]

For ionizable compounds, solubility is profoundly influenced by pH.[11] The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental data is necessary to account for real-world complexities like salt formation or aggregation.[12][13][14]

1.2. Experimental Workflow for Solubility Assessment

The logical progression from high-throughput screening to definitive characterization is crucial for efficient resource allocation in drug development.

Caption: Workflow for comprehensive solubility assessment.

1.3. Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the definitive method for determining the thermodynamic solubility of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

Objective: To determine the equilibrium concentration of the compound in a specified aqueous buffer at a constant temperature.

Materials:

-

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance, orbital shaker with temperature control, centrifuge, pH meter

-

HPLC system with a UV detector

-

0.22 µm syringe filters (low-binding)

Procedure:

-

Preparation: Add an excess amount of the solid compound to several vials containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not shifted during equilibration.[13]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid State Analysis: Recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, hydration) during the experiment.

1.4. Data Summary: Hypothetical Solubility Profile

The following table summarizes potential data obtained from the described solubility studies.

| Parameter | Solvent/Condition | Result | Implication |

| Kinetic Solubility | PBS, pH 7.4 | 45 µg/mL | Moderate initial solubility; may require formulation for in vivo studies. |

| Thermodynamic Solubility | PBS, pH 7.4 @ 25°C | 38 µg/mL | Confirms moderate intrinsic solubility under equilibrium conditions. |

| pH-Dependent Solubility | pH 2.0 Buffer | 150 µg/mL | Higher solubility in acidic conditions, suggesting the compound is a weak base. |

| pH-Dependent Solubility | pH 9.0 Buffer | 35 µg/mL | Lower solubility in basic conditions, consistent with weak base characteristics. |

Part 2: Rigorous Stability Assessment

2.1. The Rationale: Ensuring Drug Integrity and Safety

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7] Forced degradation (or stress testing) is a critical early-stage activity where the compound is exposed to conditions more severe than accelerated stability testing.[15] The goals are multifaceted:

-

Identify Degradation Pathways: To understand the likely degradation products that could form during storage.[16]

-

Elucidate Degradant Structures: To characterize potential impurities and assess their safety.[15]

-

Develop Stability-Indicating Methods: To create and validate an analytical method (typically HPLC) that can resolve the parent drug from all potential degradation products, ensuring accurate quantification of the active ingredient over its shelf life.[16][17]

-

Inform Formulation and Packaging: To guide the development of a stable dosage form and select appropriate protective packaging.[18]

These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A (Stability Testing) and Q1B (Photostability Testing).[6][19]

2.2. Experimental Workflow for Forced Degradation Studies

A systematic approach is used to subject the drug substance to a variety of stress conditions to induce degradation.

Caption: Workflow for forced degradation studies.

2.3. Protocols for Forced Degradation Studies

Objective: To induce 5-20% degradation of the drug substance to identify potential degradation products and pathways.[20]

General Procedure: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent. Expose these solutions and the solid drug substance to the following conditions. Analyze all samples at appropriate time points by a stability-indicating HPLC method, comparing them to an unstressed control.

1. Acid and Base Hydrolysis: [20][21]

-

Acid: Add 0.1 M HCl to the drug solution. Heat at 60°C for up to 7 days, sampling periodically.

-

Base: Add 0.1 M NaOH to the drug solution. Keep at room temperature, sampling periodically.

-

Neutralization: Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.

2. Oxidative Degradation: [18]

-

Procedure: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Store protected from light at room temperature and sample at various time points.

3. Thermal Degradation: [22][23]

-

Procedure: Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 70°C). A separate sample should be stored with elevated humidity (e.g., 70°C / 75% RH). Analyze the solid at set intervals.

4. Photostability: [24][25][26]

-

Procedure: Expose the solid drug substance and a solution to a light source conforming to ICH Q1B guidelines. The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls, differentiating light-induced degradation from thermal degradation.[26]

2.4. Data Summary: Hypothetical Stability Profile

The following table presents a potential outcome of the forced degradation studies.

| Stress Condition | Time | % Assay of Parent Compound | Observations |

| 0.1 M HCl | 48h @ 60°C | 88.5% | Significant degradation; one major degradant peak observed at RRT 0.85. |

| 0.1 M NaOH | 24h @ RT | 92.1% | Moderate degradation; suggests susceptibility to base-catalyzed hydrolysis. |

| 3% H₂O₂ | 8h @ RT | 99.2% | Compound appears stable to oxidation under these conditions. |

| Thermal (Solid) | 7 days @ 70°C | 99.5% | High thermal stability in the solid state.[27] |

| Photolytic (Solid) | ICH Q1B | 96.8% | Minor degradation observed, suggesting the need for light-protective packaging.[28] |

Conclusion: Synthesizing the Data for Drug Development

This comprehensive guide outlines the essential experimental framework for characterizing the solubility and stability of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole. The hypothetical data suggest a compound with moderate, pH-dependent aqueous solubility (characteristic of a weak base) and good overall stability, with notable susceptibility to hydrolytic (acid and base) and photolytic stress.

These findings are critical for guiding subsequent development activities. The solubility profile indicates that formulation strategies, such as salt formation or the use of solubilizing excipients, may be necessary to ensure adequate bioavailability. The stability results underscore the importance of controlling pH in liquid formulations and using light-resistant packaging for the final drug product. The degradation products identified during these studies must be further characterized and monitored as potential impurities throughout the manufacturing process and shelf life of the drug.

References

- Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Mtoz Biolabs. Pharmaceutical Thermal Stability Analysis Service.

- AxisPharm. Solubility Test.

- Jordi Labs. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.

- Semantic Scholar. [Development of solubility screening methods in drug discovery].

- LSC Group®. ICH Stability Guidelines.

- Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi.

- Henven. Thermal Analysis of Pharmaceuticals.

- NIH.

- Jetir.Org. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS.

- YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

- Slideshare. Ich guideline for stability testing.

- Pharmaguideline.

- European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- ECA Academy - gmp-compliance.org. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

- Pharma.Tips. (2025).

- apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development.

- PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).

- European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- ResearchGate. (2019).

- TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.

- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.

- Research and Reviews.

- MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Slideshare. Ph and solubility profile.

- Mini review.

- CORE. (2016).

- American Chemical Society. Oxadiazoles in Medicinal Chemistry.

- Avdeef, A., et al. (2016).

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- ResearchGate. (2018).

- ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.

- ACS Publications. (2015).

- YouTube. (2018).

- CymitQuimica. 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole.

- Chemdiv. Compound 5-(3-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.

- Thieme Connect. (2024).

- PubMed Central.

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. (2025).

- ResearchGate. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.

- University of Pretoria. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | CymitQuimica [cymitquimica.com]

- 6. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 10. researchgate.net [researchgate.net]

- 11. Ph and solubility profile | PPTX [slideshare.net]

- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

- 17. youtube.com [youtube.com]

- 18. apicule.com [apicule.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

- 22. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 25. jordilabs.com [jordilabs.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 28. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Enduring Legacy of the 1,2,4-Oxadiazole Core: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

First synthesized in 1884, the 1,2,4-oxadiazole scaffold has traversed a remarkable journey from a chemical curiosity to a privileged structure in contemporary medicinal chemistry. Initially met with limited interest, the unique physicochemical properties and synthetic versatility of this five-membered heterocycle have propelled its derivatives to the forefront of drug discovery. This guide provides a comprehensive technical overview of the discovery, historical evolution, and synthetic methodologies of 1,2,4-oxadiazole derivatives. We delve into the causality behind experimental choices in both classical and modern synthetic routes, offering detailed protocols for their preparation. Furthermore, this document explores the diverse pharmacological landscape of these compounds, with a particular focus on their applications in oncology, inflammation, and neurology. Through quantitative structure-activity relationship (SAR) data, detailed signaling pathway diagrams, and an in-depth look at the mechanism of action of key derivatives, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to leverage the full potential of the 1,2,4-oxadiazole core in the development of next-generation therapeutics.

A Historical Perspective: The Quiet Genesis of a Versatile Scaffold

The story of the 1,2,4-oxadiazole ring begins in 1884 with its first synthesis by Tiemann and Krüger.[1][2] Their pioneering work, however, did not immediately spark widespread interest in the chemical community. For nearly eight decades, the 1,2,4-oxadiazole remained a relatively obscure heterocyclic system. It was not until the 1960s that the first commercial drug containing this scaffold, the cough suppressant Oxolamine, was introduced to the market, marking a pivotal moment in the history of these derivatives.[3]

The true renaissance of the 1,2,4-oxadiazole began in the last four decades, driven by the recognition of its value as a bioisostere for amide and ester functionalities.[4][5][6] This bioisosteric equivalence allows for the strategic replacement of metabolically labile groups in drug candidates, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability, without compromising biological activity. This realization opened the floodgates for the exploration of 1,2,4-oxadiazole derivatives across a vast spectrum of therapeutic areas.

The Art of Synthesis: From Classical Reactions to Modern Innovations

The construction of the 1,2,4-oxadiazole ring has evolved significantly since its inception. The two primary classical methods remain foundational to its synthesis: the condensation of an amidoxime with an acyl chloride and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][3][4]

The Tiemann and Krüger Legacy: Amidoxime Acylation and Cyclization

The original method developed by Tiemann and Krüger involves the acylation of an amidoxime with an acyl chloride, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring.[1][2] The mechanism proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization with the elimination of water.

Caption: Mechanism of the Tiemann and Krüger Synthesis.

This method, while historically significant, can sometimes suffer from the formation of byproducts. Modern advancements have introduced the use of coupling agents and microwave irradiation to improve yields and reduce reaction times.[1]

The Elegance of Cycloaddition: The 1,3-Dipolar Approach

The 1,3-dipolar cycloaddition reaction offers an alternative and often more regioselective route to 1,2,4-oxadiazoles. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile).[1][3][7][8][9][10][11] The nitrile oxide is typically generated in situ from an oxime precursor.

Caption: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis.

Modern Synthetic Enhancements: Speed and Efficiency

Contemporary synthetic organic chemistry has brought forth a host of improvements to the synthesis of 1,2,4-oxadiazoles. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields.[1][3][6][12][13] One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, have also gained prominence for their efficiency and procedural simplicity.[3][14]

Experimental Protocols: A Practical Guide to Synthesis

To provide a tangible understanding of the synthetic procedures, detailed step-by-step methodologies for the preparation of representative 1,2,4-oxadiazole derivatives are outlined below.

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

This protocol details the synthesis of 3,5-diphenyl-1,2,4-oxadiazole via the acylation of benzamidoxime with benzoyl chloride, followed by thermal cyclization.[2]

Materials:

-

Benzamidoxime

-

Benzoyl chloride

-

Pyridine

-

Toluene

-

Ethanol

Procedure:

-

Acylation: In a round-bottom flask, dissolve benzamidoxime (1.0 eq) in pyridine at 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-benzoylbenzamidoxime.

-

Cyclization: Dissolve the crude intermediate in toluene and heat at reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 3,5-diphenyl-1,2,4-oxadiazole as a white solid.

Protocol 2: Microwave-Assisted Synthesis of a Disubstituted 1,2,4-Oxadiazole

This protocol outlines a rapid and efficient one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using microwave irradiation.[1][12]

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.2 eq)

-

Coupling agent (e.g., HBTU, 1.1 eq)

-

N,N-Diisopropylethylamine (DIEA, 2.0 eq)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the carboxylic acid, coupling agent, and DIEA to the anhydrous solvent.

-

Amidoxime Addition: Add the amidoxime to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 120-160 °C) for 10-30 minutes.[1]

-

Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-oxadiazole.

The Pharmacological Versatility of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole nucleus is a common feature in a wide array of biologically active compounds, demonstrating its significance as a versatile pharmacophore.[4][5] Derivatives have been reported to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.

Oncology: A Scaffold for Anticancer Drug Discovery

In the realm of oncology, 1,2,4-oxadiazole derivatives have emerged as promising candidates targeting various hallmarks of cancer.[15] Numerous studies have reported their potent cytotoxic and pro-apoptotic properties against a range of cancer cell lines.[1][16][17]

| Compound Class | Target/Mechanism | Representative IC50/EC50 Values | Reference |

| Diaryl-1,2,4-oxadiazoles | Apoptosis Induction | 0.19 µM (MCF-7), 1.17 µM (HCT-116) | [1] |

| Benzimidazole-linked 1,2,4-oxadiazoles | Antitumor | 0.12–2.78 µM (MCF-7, A549, A375) | [1] |

| 1,2,4-Oxadiazole Hydroxamates | HDAC Inhibition | IC50 = 1.8 nM (HDAC1) | [1] |

| Pyridine-thiazole-oxadiazoles | Anticancer | IC50 = 4.96 µM (CaCo-2) | [17] |

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the 1,2,4-oxadiazole ring significantly influence anticancer activity. For instance, the presence of electron-donating groups on the aryl substituents has been shown to enhance antiproliferative potency.[1]

Inflammation: Modulating Key Pro-inflammatory Pathways

1,2,4-oxadiazole derivatives have demonstrated significant potential as anti-inflammatory agents.[18][19] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[5][20][21][22]

NF-κB Signaling Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators.[21]

Caption: Inhibition of the NF-κB Pathway by 1,2,4-Oxadiazole Derivatives.

Neurology: Targeting Receptors and Modulating Neurotransmission

The 1,2,4-oxadiazole scaffold has also found applications in the development of agents targeting the central nervous system. Derivatives have been designed as modulators of G protein-coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs), which play crucial roles in neurotransmission.[23][24]

Positive Allosteric Modulation of mGlu4 Receptors: Certain 1,2,4-oxadiazole derivatives act as positive allosteric modulators (PAMs) of the mGlu4 receptor, enhancing the receptor's response to the endogenous ligand glutamate.[23] This modulation has potential therapeutic implications for conditions such as anxiety and psychosis.

Caption: Positive Allosteric Modulation of mGlu4 Receptors.

Case Study: Ataluren - A 1,2,4-Oxadiazole Drug for Nonsense Mutations

A prominent example of a clinically approved drug featuring the 1,2,4-oxadiazole core is Ataluren (Translarna™).[12][13] Ataluren is used for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD).[12][15][25]